methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, a hydroxyl group on the pyrazole ring, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable acid catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-methoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate
- Ethyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate
- Methyl 1-(4-ethoxycarbonylphenyl)-4-methoxypyrazole-3-carboxylate
Uniqueness
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both an ethoxycarbonyl group and a hydroxyl group on the pyrazole ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Biological Activity
Methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C14H16N2O4
- Molecular Weight : 276.288 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring substituted with various functional groups that contribute to its biological properties.
Mechanisms of Biological Activity
This compound exhibits several mechanisms that underpin its biological activity:
- Antimicrobial Activity : Pyrazoles have been reported to show antimicrobial effects against various pathogens. For instance, related compounds have demonstrated moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) around 250 μg/mL .
- Anticancer Properties : Pyrazole derivatives are known for their anticancer potential, acting on multiple targets within cancer cells. Studies indicate that these compounds can inhibit key signaling pathways involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Certain pyrazole derivatives have shown promise in reducing inflammation by inhibiting specific kinases involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer activity of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer models (MCF-7 and MDA-MB-231), where the compound exhibited synergistic effects when combined with doxorubicin. This highlights its potential as an adjunct therapy in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of the ethoxycarbonyl group enhances lipophilicity, facilitating better membrane penetration.
- Hydroxyl groups contribute to hydrogen bonding interactions, potentially increasing binding affinity to biological targets.
Properties
IUPAC Name |
methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-13(18)9-4-6-10(7-5-9)16-8-11(17)12(15-16)14(19)20-2/h4-8,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHZWRJBAEGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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